molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2955723
CAS No.: 149550-46-9
M. Wt: 299.333
InChI Key: ARVOWROWLBHVLB-UHFFFAOYSA-N
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Description

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes a pyridine ring, a benzene ring, and a chromene moiety. The presence of these rings contributes to its unique chemical properties and potential biological activities.

Scientific Research Applications

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with the handling and use of chromene derivatives are not explicitly mentioned in the search results. It is always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylic aldehyde, malononitrile, and pyridine derivatives under basic conditions. This reaction can be carried out in various solvents such as ethanol, tetrahydrofuran, or water, often with the aid of catalysts like piperidine or triethylamine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-4-(pyridin-2-yl)-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-4-(quinolin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Uniqueness

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a more potent inhibitor compared to its analogs .

Properties

IUPAC Name

2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVOWROWLBHVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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